molecular formula C12H9NO4S2 B2693528 Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate CAS No. 1557296-93-1

Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate

Cat. No.: B2693528
CAS No.: 1557296-93-1
M. Wt: 295.33
InChI Key: UXUAFONPPXIZPH-UHFFFAOYSA-N
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Description

Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is a heterocyclic compound characterized by a fused thieno-benzothiazine core. The structure features a thiophene ring fused to a benzothiazine moiety, with two sulfonyl (dioxo) groups at position 4 and a methyl ester group at position 1.

Properties

IUPAC Name

methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c1-17-12(14)11-10-9(6-18-11)19(15,16)8-5-3-2-4-7(8)13-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUAFONPPXIZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CS1)S(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as SnCl2 and solvents like THF to facilitate the formation of the thieno[3,4-b][1,4]benzothiazine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate: Features a thieno[3,4-b]benzothiazine core with two sulfonyl groups (4,4-dioxo) and a methyl carboxylate substituent.
  • 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () : Contains a benzoxathiine core (one oxygen and one sulfur atom in the 1,4-positions) with methoxy and thiophen-2-yl substituents. The absence of sulfonyl groups reduces polarity compared to the target compound .
  • Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): A benzodithiazine derivative with a sulfonyl group (1,1-dioxo), chloro, and methylhydrazino substituents. The dual sulfur atoms in the dithiazine ring enhance electron-withdrawing effects, influencing reactivity .

Substituent Impact on Physicochemical Properties

  • Electron-Withdrawing Groups : The 4,4-dioxo groups in the target compound increase electrophilicity and polarity, similar to the 1,1-dioxo group in ’s benzodithiazine derivative. This enhances stability and solubility in polar solvents .

Spectral and Analytical Data Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) NMR Data (δ, ppm)
Target Compound* C₁₂H₉NO₄S₂ 4,4-dioxo, methyl carboxylate N/A ~1340, 1155 (SO₂) Aromatic H: ~8.0–8.3 (predicted)
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S Methoxy, thiophen-2-yl N/A Not reported Not reported
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ Cl, 1-methylhydrazino, 1,1-dioxo 252–253 (dec.) 3360 (N–NH₂), 1740 (C=O), 1340, 1155 (SO₂) 3.30 (N–CH₃), 8.09–8.29 (aromatic H)

*Predicted data for the target compound based on structural analogs.

Research Findings and Implications

  • Reactivity : Sulfonyl groups in the target compound and ’s derivative enhance electrophilicity, making them reactive toward nucleophiles (e.g., amines or thiols) .
  • Thermal Stability : High melting points in sulfonyl-containing compounds (e.g., 252–253°C in ) suggest thermal robustness, advantageous for material science applications .
  • Synthetic Challenges: Steric hindrance from fused rings (e.g., thieno-benzothiazine) may complicate functionalization compared to simpler benzoxathiines .

Biological Activity

Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazines, characterized by a fused benzene and thiazine ring structure. The presence of a dioxo group and a carboxylate moiety contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds related to benzothiazines possess a variety of biological activities, including:

  • Anticancer Activity : Many derivatives show promising results against various cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK has been observed.

Anticancer Activity

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models. The compound was shown to induce apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

Another study evaluated the antimicrobial properties against common pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazine core can significantly impact biological activity. For instance:

  • Substitution Patterns : Different substituents on the aromatic ring can enhance potency.
  • Dioxo Group Positioning : The positioning of the dioxo group is critical for maintaining activity against cancer cells.

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